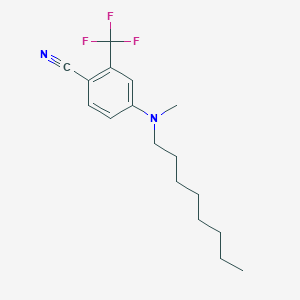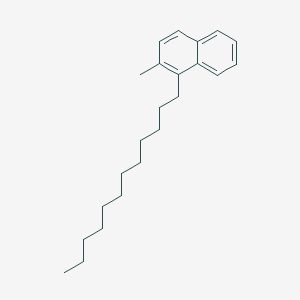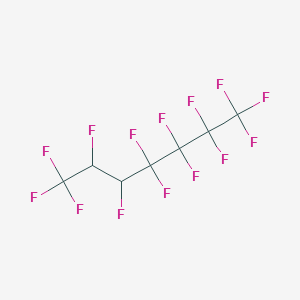
7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic compound that belongs to the class of benzothiadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” typically involves multi-step organic reactions. Common starting materials might include chlorinated aromatic compounds and thiourea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-efficiency, safety, and environmental considerations.
化学反応の分析
Types of Reactions
“7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chloro or ethyl groups, potentially leading to dechlorination or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chloro or ethyl positions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or ethyl positions.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique chemical properties.
作用機序
The mechanism of action for “7-Chloro-2-ethyl-3-sulfanylidene-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione” would depend on its specific application. In a medicinal context, it might interact with particular enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic medication.
Hydrochlorothiazide: Another diuretic with a similar structure.
特性
CAS番号 |
143252-71-5 |
|---|---|
分子式 |
C9H9ClN2O2S2 |
分子量 |
276.8 g/mol |
IUPAC名 |
7-chloro-2-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-2-12-9(15)11-7-4-3-6(10)5-8(7)16(12,13)14/h3-5H,2H2,1H3,(H,11,15) |
InChIキー |
BKUGLZXZEBJEFZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=S)NC2=C(S1(=O)=O)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


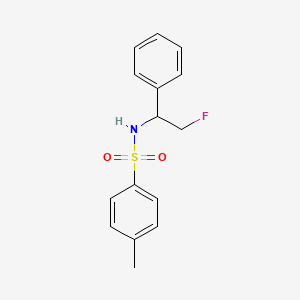
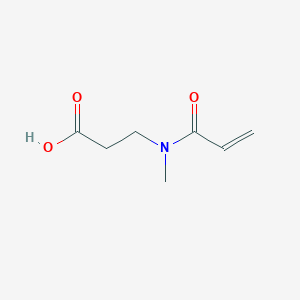
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

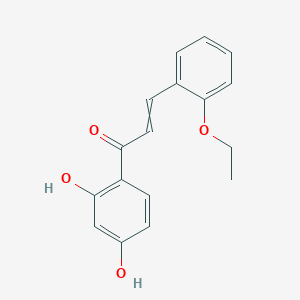
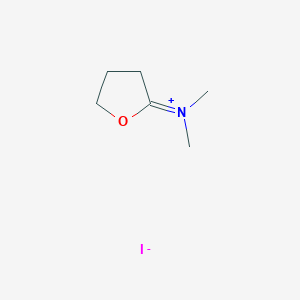

![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)


